3-Methylisoquinoline-6-carbonitrile
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Overview
Description
3-Methylisoquinoline-6-carbonitrile is an organic compound with the molecular formula C11H8N2. It is a derivative of isoquinoline, characterized by a methyl group at the third position and a cyano group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetonitrile, followed by cyclization to form the isoquinoline ring system. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing by-products. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Methylisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
3-Methylisoquinoline-6-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline alkaloids.
Mechanism of Action
The mechanism of action of 3-Methylisoquinoline-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes or receptors involved in disease pathways. The cyano group and the isoquinoline ring system play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the methyl and cyano groups.
3-Methylisoquinoline: Similar structure but without the cyano group.
6-Cyanoisoquinoline: Lacks the methyl group but contains the cyano group.
Uniqueness: 3-Methylisoquinoline-6-carbonitrile is unique due to the presence of both the methyl and cyano groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H8N2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-methylisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-4-11-5-9(6-12)2-3-10(11)7-13-8/h2-5,7H,1H3 |
InChI Key |
QRHGHXDLDMHXTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)C#N)C=N1 |
Origin of Product |
United States |
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